molecular formula C13H24N2O2 B2656383 tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate CAS No. 960294-14-8

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Cat. No.: B2656383
CAS No.: 960294-14-8
M. Wt: 240.347
InChI Key: DVVJBQZUAYJBAX-CYBMUJFWSA-N
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Description

tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is a spiro compound, which means it contains a bicyclic system with a single atom shared between the two rings. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate typically involves the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry: In organic chemistry, tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

  • tert-Butyl 1,7-diazaspiro[4.5]decane-7-carboxylate oxalate
  • tert-Butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate

Comparison: tert-Butyl 1,7-diazaspiro[4.5]decane-1-carboxylate is unique due to its specific spirocyclic structure and tert-butyl ester group. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

tert-butyl 1,9-diazaspiro[4.5]decane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-5-7-13(15)6-4-8-14-10-13/h14H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVJBQZUAYJBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12CCCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-benzyl-6-oxo-1,7-diazaspiro[4.5]decane-1-carboxylic acid tert-butyl ester (76 mg) in tetrahydrofuran/methanol (1 ml/1 ml) was added 20% palladium hydroxide carbon (15 mg), and the mixture was hydrogenated under 4 atmospheres. The mixture was filtered through Celite under nitrogen, and the filtrate was concentrated under reduced pressure to give the titled compound (51 mg).
Name
tetrahydrofuran methanol
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One

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